(furan-3-yl)trimethylsilane

Description

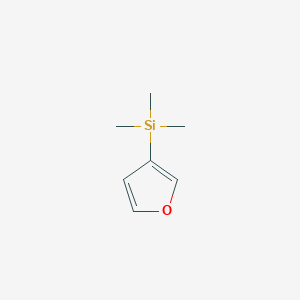

(Furan-3-yl)trimethylsilane is an organosilicon compound featuring a trimethylsilyl (-Si(CH₃)₃) group attached to the 3-position of a furan ring. The furan moiety is an electron-rich aromatic heterocycle, while the silyl group confers steric bulk and modulates electronic properties. This compound is primarily utilized in organic synthesis as a stabilizing group for reactive intermediates, a coupling partner in cross-catalyzed reactions, or a precursor for functionalized heterocycles .

Propriétés

Formule moléculaire |

C7H12OSi |

|---|---|

Poids moléculaire |

140.25 g/mol |

Nom IUPAC |

furan-3-yl(trimethyl)silane |

InChI |

InChI=1S/C7H12OSi/c1-9(2,3)7-4-5-8-6-7/h4-6H,1-3H3 |

Clé InChI |

UKWXFLCAYWYEBH-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(C)C1=COC=C1 |

Origine du produit |

United States |

Méthodes De Préparation

(furan-3-yl)trimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . Industrial production methods may involve similar reactions but are optimized for larger scale production and higher yields.

Analyse Des Réactions Chimiques

(furan-3-yl)trimethylsilane undergoes various chemical reactions, including electrophilic aromatic substitution, protodesilylation, and radical reactions.

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the trimethylsilyl group can be replaced by other electrophiles.

Protodesilylation: This reaction involves the removal of the trimethylsilyl group, typically using acidic conditions such as aqueous methanol-perchloric acid.

Radical Reactions: This compound can also undergo radical reactions, where the trimethylsilyl group can be involved in radical-based transformations.

Common reagents used in these reactions include trimethylsilyl chloride, methanol, perchloric acid, and various radical initiators. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

(furan-3-yl)trimethylsilane has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: The compound is used in the preparation of advanced materials, including polymers and other silicon-containing materials.

Biological Studies: While specific biological applications are less common, the compound’s reactivity can be leveraged in the modification of biomolecules for research purposes.

Mécanisme D'action

The mechanism of action of (furan-3-yl)trimethylsilane in chemical reactions typically involves the activation of the furan ring by the trimethylsilyl group. This activation can facilitate various transformations, including electrophilic aromatic substitution and radical reactions. The trimethylsilyl group can stabilize reaction intermediates, making certain reactions more favorable .

Comparaison Avec Des Composés Similaires

Structural Analogues: Positional Isomers and Silyl Group Variations

Key Findings :

Substituent Variation: Fluorinated and Organometallic Analogues

Key Findings :

- Electronic Effects : CF₃ groups (electron-withdrawing) contrast with furan’s electron-donating nature, leading to divergent reactivity in silylation reactions .

- Toxicity Profile : Mercury-containing analogues (e.g., bis(furan-3-yl)mercury) pose significant environmental and health risks compared to silicon-based compounds .

Key Findings :

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.